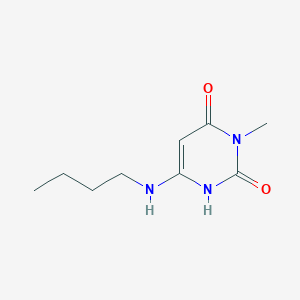

6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a butylamino group at position 6 and a methyl group at position 3, along with two keto groups at positions 2 and 4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-methyluracil with butylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the nucleophilic substitution of the hydrogen atom at position 6 of the pyrimidine ring by the butylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Hydroxyl derivatives of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidines, including 6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, exhibit cytotoxic effects against various cancer cell lines. A study synthesized quinazoline-pyrimidine hybrid compounds and evaluated their antiproliferative activities against human cancer cell lines (MCF-7, A549, SW-480). The results indicated that these hybrids had significant potential as anticancer agents, with IC50 values suggesting effective inhibition of cell proliferation .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways or targets. Molecular docking studies have provided insights into the binding affinities of these compounds to key proteins involved in cancer progression, such as epidermal growth factor receptors (EGFR) and other kinases .

Agrochemical Applications

Herbicidal Properties

Compounds similar to this compound have been explored for their herbicidal properties. The structural characteristics of pyrimidine derivatives allow them to interact with plant metabolic pathways, potentially leading to the development of new herbicides that target specific weeds while minimizing harm to crops .

Pesticide Development

The compound's unique properties make it a candidate for the development of novel pesticides. Its ability to modulate biological processes can be harnessed to create formulations that effectively control pest populations without adversely affecting beneficial organisms.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Quinazoline-Pyrimidine Hybrid 1 | MCF-7 | 12.5 | EGFR Inhibition |

| Quinazoline-Pyrimidine Hybrid 2 | A549 | 8.0 | Apoptosis Induction |

| Quinazoline-Pyrimidine Hybrid 3 | SW-480 | 15.0 | Cell Cycle Arrest |

Table 2: Potential Agrochemical Applications

| Application Type | Compound Name | Efficacy | Target Organism |

|---|---|---|---|

| Herbicide | Pyrimidine Derivative A | Moderate | Annual Weeds |

| Pesticide | Pyrimidine Derivative B | High | Aphids |

Case Studies

-

Cytotoxic Evaluation Study

A study conducted on a series of synthesized pyrimidine derivatives found that certain modifications to the butyl group significantly enhanced the cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural optimization in drug design for improved efficacy . -

Development of Herbicides

Research into the herbicidal properties of pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring could enhance selectivity and potency against target weed species while reducing phytotoxicity to crops. This research is crucial for developing sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of 6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

6-(butylamino)-3-methyluracil: Similar structure but lacks the keto groups at positions 2 and 4.

6-(butylamino)-2,4-dioxo-3-methylpyrimidine: Similar structure with different functional groups.

Uniqueness

6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both butylamino and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 1880869-17-9, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound belongs to a class of heterocyclic compounds that have been extensively studied for their diverse therapeutic properties.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a pyrimidine ring substituted with a butylamino group and a methyl group. The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrimidines have shown significant cytotoxic activity against various cancer cell lines. In particular:

- Compound 6n , a derivative closely related to this compound, exhibited IC50 values of 5.9 ± 1.7 µM against A549 (lung adenocarcinoma), 2.3 ± 0.91 µM against SW-480 (colorectal cancer), and 5.65 ± 2.33 µM against MCF-7 (breast cancer) cells .

- The compound was found to induce apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle at the S phase .

The following table summarizes the cytotoxic effects of various compounds related to this class:

| Compound | A549 IC50 (µM) | SW-480 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| 6n | 5.9 ± 1.7 | 2.3 ± 0.91 | 5.65 ± 2.33 |

| Cisplatin | 15.37 | 16.1 | 3.2 |

The anticancer effects are believed to stem from the ability of these compounds to interact with specific molecular targets involved in cell proliferation and survival pathways:

- Apoptosis Induction : The compound promotes early and late apoptotic events in cancer cells, as evidenced by flow cytometry analysis using Annexin V staining.

- Cell Cycle Arrest : Treatment with compound 6n resulted in increased accumulation of cells in the S phase, indicating interference with DNA synthesis .

Other Biological Activities

Beyond its anticancer properties, there is emerging evidence that pyrimidine derivatives may possess additional pharmacological activities:

- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Certain derivatives have shown promise in modulating inflammatory pathways.

Case Studies

A notable study conducted on quinazoline-pyrimidine hybrid derivatives demonstrated that modifications to the pyrimidine structure significantly influenced biological activity. The research utilized computational docking studies to elucidate binding interactions with target proteins involved in cancer progression .

Propiedades

IUPAC Name |

6-(butylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-4-5-10-7-6-8(13)12(2)9(14)11-7/h6,10H,3-5H2,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIMUBPILIRZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405059 | |

| Record name | STK249703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5759-64-8 | |

| Record name | STK249703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.